molecular formula C22H14N2O B1329370 2,5-Di(1-naphthyl)-1,3,4-oxadiazole CAS No. 905-62-4

2,5-Di(1-naphthyl)-1,3,4-oxadiazole

Cat. No. B1329370
CAS RN: 905-62-4
M. Wt: 322.4 g/mol
InChI Key: MUNFOTHAFHGRIM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,5-disubstituted 1,3,4-oxadiazole derivatives, including those with naphthyl groups, has been the subject of recent research. A novel one-pot, four-component condensation reaction has been developed, which is an efficient approach for the synthesis of these derivatives. This method utilizes (N-isocyanimino)triphenylphosphorane, a secondary amine, a carboxylic acid, and an aromatic aldehyde in dichloromethane at ambient temperature, yielding high product yields without the need for any catalyst or activation . Additionally, the synthesis of 2-(β-Naphthoxymethyl)-5-aryl-1,3,4-oxadiazoles has been achieved by converting hydrazide with acyl chloride in ethanol into N-substituted hydrazide, followed by treatment with phosphorous oxychloride. The structures of these compounds were characterized using various analytical techniques such as 1H NMR, IR, MS, and elemental analysis .

Molecular Structure Analysis

The molecular structure of a specific 2,5-di(1-naphthyl)-1,3,4-oxadiazole derivative has been elucidated through crystallography. In the examined compound, both the oxadiazole ring and the naphthalene ring system are approximately planar, with the oxadiazole ring forming dihedral angles of 13.11(1) and 7.59(1)° with the naphthalene ring system and the trifluorophenyl ring, respectively. This planarity is indicative of potential conjugation and stability in the molecular structure .

Chemical Reactions Analysis

While specific chemical reactions involving 2,5-di(1-naphthyl)-1,3,4-oxadiazole are not detailed in the provided papers, the general reactivity of 1,3,4-oxadiazole derivatives can be inferred. These compounds are known to participate in various organic reactions due to the presence of reactive functional groups. The synthesis methods described in the papers suggest that these oxadiazole derivatives can be functionalized further, which could lead to a variety of chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of poly(naphthylene oxadiazole)s have been investigated, particularly their dynamo-optical properties in sulfuric acid. These polymers exhibit flow birefringence in dilute solutions, with shear optical coefficients approximately double those of similar polymers without naphthylene groups. This suggests that the incorporation of naphthylene groups into the polymer chain significantly affects the optical anisotropy of the chain unit. The rigid-chain behavior of these polymers has been characterized using hydrodynamic and dynamo-optical parameters, which were evaluated with the application of the worm-like chain model and the "method of similar structures" . Additionally, the crystal structure analysis of a 2,5-di(1-naphthyl)-1,3,4-oxadiazole derivative reveals intermolecular interactions such as C—H∙∙∙N hydrogen bonds and C—H∙∙∙F contacts, which contribute to the stability and packing of the molecules in the crystal lattice .

Scientific Research Applications

Photophysics

2,5-Di(1-naphthyl)-1,3,4-oxadiazole has been studied for its photophysical properties. SCF MO calculations show an important contribution of a resonance exciton state to the lowest triplet state, affecting the charge-transfer character and absorption bands in the T-T spectrum, which is significant for understanding its photophysical behavior (Rullière, Rayez, & Roberge, 1979).

Fluorescence Spectra

The compound's fluorescence spectra have been analyzed in different solvents, revealing insights into its vibrational structure in the first electronic excited singlet state. This information is crucial for applications involving fluorescence-based techniques (Bałuk & Kawski, 1978).

Material Design

Research on naphthalene trimers linked by 1,3,4-oxadiazole spacers, including 2,5-Di(1-naphthyl)-1,3,4-oxadiazole, has shown their potential in material design. These compounds exhibit different physical and electronic properties, important for the design of functional materials (Ono et al., 2008).

Antimicrobial Applications

Studies on 1,3,4-oxadiazole derivatives, including those with naphthyl moieties, show promising antimicrobial activities. This opens up potential applications in developing new antimicrobial agents (Mayekar et al., 2010).

Dynamo-optical Properties

The dynamo-optical properties of polymers containing 1,3,4-oxadiazole and naphthylene units, including 2,5-Di(1-naphthyl)-1,3,4-oxadiazole, have been investigated. These properties are critical for applications in areas like polymer science and materials engineering (Lavrenko, Strelina, & Schulz, 1997).

properties

IUPAC Name

2,5-dinaphthalen-1-yl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2O/c1-3-11-17-15(7-1)9-5-13-19(17)21-23-24-22(25-21)20-14-6-10-16-8-2-4-12-18(16)20/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNFOTHAFHGRIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NN=C(O3)C4=CC=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80238182
Record name 2,5-Di(1-naphthyl)-1,3,4-oxadiazole
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Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Di(1-naphthyl)-1,3,4-oxadiazole

CAS RN

905-62-4
Record name 2,5-Bis(1-naphthyl)-1,3,4-oxadiazole
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Record name 2,5-Di(1-naphthyl)-1,3,4-oxadiazole
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Record name 2,5-Di(1-naphthyl)-1,3,4-oxadiazole
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Record name 2,5-di(1-naphthyl)-1,3,4-oxadiazole
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Record name 2,5-DI(1-NAPHTHYL)-1,3,4-OXADIAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
C Rulliere, JCI Rayez, PC Roberge - Chemical Physics, 1979 - Elsevier
An SCF MO calculation followed by configuration interaction has been performed for 2,5-di-(1-naphthyl)-1,3,4-oxadiazole as a function of the dihedral angles. The use of the …
Number of citations: 4 www.sciencedirect.com
J Niitsuma, H Oikawa, E Kimura, T Ushiki… - Journal of electron …, 2005 - academic.oup.com
Cathodoluminescence (CL) properties of various kinds of organic material were investigated for the purpose of staining biological specimens and obtaining CL images. Several kinds of …
Number of citations: 43 academic.oup.com
HD Mandal - 1996 - search.proquest.com
Reactions of aldehyde semicarbazones (RCH= NNHCONH $\sb2) $ with thianthrene cation radical in acetonitrile led to the formation of 1, 3, 4-oxadiazoles. The oxadiazoles were …
Number of citations: 5 search.proquest.com
M Maeda, Y Miyazoe - Japanese Journal of Applied Physics, 1974 - iopscience.iop.org
An organic liquid laser pumped by a 1 MW nitrogen laser is investigated. Twenty chemical compounds which can lase at wavelengths shorter than 440 nm are examined, including six …
Number of citations: 36 iopscience.iop.org
T Matsumura-Inoue, Y Yamamoto, N Yoshikawa… - Optical Materials, 2004 - Elsevier
A microwave synthetic method has been developed for novel electroluminescent Ir(III)-polypyridine complexes. The novel Ir(III)-polypyridine complexes give intensively multi-colored …
Number of citations: 9 www.sciencedirect.com
FN Hayes, BS Rogers, P Sanders, RL Schuch… - 1953 - osti.gov
The liquid solution scintillator is a mixture of chemicals in specific proportions. The mixture responds to excitation from charged radioactive particles by emitting photons which have a …
Number of citations: 9 www.osti.gov
S Seki, K Ueda, K Tsubokawa… - Kobunshi …, 2006 - … DAISAN NAGAOKA BLDG, 2-4-2 …
Number of citations: 1
関成之, 植田兼司, 坪川克秀, 近藤剛史, 王美涵… - 高分子論文集, 2006 - jstage.jst.go.jp
本研究では独自のスプレー CVD 法 (化学的成膜法の一種) でガラス基板に成膜した ITO 陽極上に, 発光層として poly (9-vinylcarbazole)(PVCz), 2, 5-di (1-naphthyl)-1, 3, 4-oxadiazole (BND), 5…
Number of citations: 5 www.jstage.jst.go.jp
植田兼司, 川村仁志, 内田孝幸, 関成之, 佐藤剛文… - 日本写真学会 …, 2007 - jstage.jst.go.jp
Carbazolyl groups pendant Poly (L-Glutamate)(PCELG) has a superior orientation characteristic of main chains and side chains. PCELG is a hole transport polymer, it can used as a …
Number of citations: 5 www.jstage.jst.go.jp
吉原一男, 金全健, 日野有一, 梶井博武, 林光澤… - 近畿大学理工学部研究報告, 2005
Number of citations: 3

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